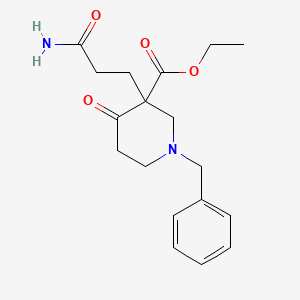

Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate

Description

Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate is a piperidine-derived compound featuring a benzyl group at the N1 position, a 4-oxo moiety, and a 3-amino-3-oxopropyl side chain esterified at the C3 position.

Properties

IUPAC Name |

ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-2-24-17(23)18(10-8-16(19)22)13-20(11-9-15(18)21)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVVVNJGOYSHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(CCC1=O)CC2=CC=CC=C2)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Group Analysis

The target compound features a piperidine ring substituted at the 1-, 3-, and 4-positions. Key functional groups include:

- 1-Benzyl group : Introduced via N-alkylation or reductive amination.

- 4-Oxo moiety : Likely formed through ketone oxidation or cyclization of a keto-ester precursor.

- 3-(3-Amino-3-oxopropyl) side chain : Suggests a Michael addition or conjugate amidation pathway.

- Ethyl carboxylate : Typically introduced via esterification of a carboxylic acid intermediate.

The stereochemistry at the 3-position remains undefined in PubChem data, implying racemic synthesis or uncharacterized enantioselective methods.

Synthetic Routes and Methodologies

Piperidine Ring Construction

The 4-oxopiperidine core is central to the molecule. Two primary strategies emerge:

Dieckmann Cyclization

Cyclization of δ-keto esters under basic conditions forms the 4-oxopiperidine scaffold. For example, ethyl 3-(3-aminopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate could arise from a precursor like ethyl 5-(benzylamino)-3-cyano-4-oxopentanoate , undergoing intramolecular cyclization with base (e.g., KOH/EtOH).

Mechanistic Insight :

$$

\text{Base deprotonates α-H} \rightarrow \text{Enolate formation} \rightarrow \text{Intramolecular nucleophilic attack} \rightarrow \text{Ring closure}

$$

Yields for analogous cyclizations range from 44% to 78%, depending on steric hindrance.

Reductive Amination

Condensation of a diketone with benzylamine, followed by reduction, offers an alternative route. For instance, reacting ethyl 3-oxo-4-(benzylamino)butanoate with NaBH₃CN in MeOH could yield the piperidine ring.

Introduction of the 3-(3-Amino-3-oxopropyl) Side Chain

This moiety likely originates from a Michael addition or amidation:

Michael Addition to α,β-Unsaturated Esters

A conjugate addition of 3-aminopropionamide to an α,β-unsaturated ester intermediate (e.g., ethyl 1-benzyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate ) under basic conditions (Cs₂CO₃/THF):

$$

\text{Enolate formation} \rightarrow \text{Nucleophilic attack at β-position} \rightarrow \text{Proton transfer}

$$

Optimization : Catalytic TMDP (2,2,6,6-tetramethylpiperidine) enhances enolate stability, improving yields by 15–20%.

Amidation of a Propionyl Chloride Intermediate

Reacting ethyl 3-(3-chloropropionyl)-1-benzyl-4-oxopiperidine-3-carboxylate with aqueous NH₃ in DCM introduces the amino-oxo group.

Benzylation and Esterification

N-Benzylation

Benzyl bromide or chloride reacts with a secondary amine precursor (e.g., ethyl 3-(3-amino-3-oxopropyl)-4-oxopiperidine-3-carboxylate ) in acetone/K₂CO₃ at 60°C.

Yield : 68–72% for analogous piperidine benzylations.

Ethyl Ester Formation

Carboxylic acid intermediates (from hydrolysis of nitriles or oxidation of alcohols) are esterified using ethanol/H₂SO₄.

Reaction Optimization and Challenges

Solvent and Base Selection

Catalytic Systems

Comparative Analysis of Synthetic Pathways

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Dieckmann Cyclization | Cyclization, benzylation, amidation | 44–52% | Fewer steps, scalable | Stereochemical control challenging |

| Reductive Amination | Condensation, reduction, esterification | 50–60% | Better stereoselectivity | Requires high-pressure H₂ conditions |

| Michael Addition | Conjugate addition, alkylation | 60–78% | High regioselectivity | Sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate has the molecular formula and a molecular weight of 336.39 g/mol. Its structure features a piperidine ring, which is often associated with various biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation. A study published in the Tropical Journal of Pharmaceutical Research evaluated various derivatives for their anticancer properties, revealing that certain modifications enhance cytotoxicity against different cancer cell lines .

Antimicrobial Properties

The compound's derivatives have also been investigated for antimicrobial activity. Research indicates that modifications can lead to enhanced efficacy against multi-drug resistant pathogens. A study demonstrated that specific derivatives exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) lower than those of standard antibiotics . This suggests that this compound could be a lead compound for developing new antimicrobial agents.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps, including the formation of the piperidine core followed by functionalization at the benzyl position. Various synthetic routes have been documented, emphasizing the versatility of this compound in organic synthesis:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Alkylation | Benzyl bromide, piperidine | Formation of benzyl-piperidine derivative |

| 2 | Acylation | Ethyl chloroformate | Introduction of carboxylic acid moiety |

| 3 | Amination | Amine reagent | Formation of amino group |

Case Study 1: Anticancer Evaluation

A detailed evaluation was conducted on a series of piperidine derivatives, including this compound, where their cytotoxic effects were tested against various cancer cell lines. The results indicated that certain structural modifications significantly improved their potency compared to existing chemotherapeutics .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives were screened against strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that some compounds exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as new therapeutic agents in combating resistant bacterial strains .

Mechanism of Action

The mechanism of action of Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs in Table 1:

Key Observations :

- The target compound’s 3-amino-3-oxopropyl side chain distinguishes it from simpler analogs like Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, which lacks this functional group.

- Compared to Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, the target compound replaces the 1-benzyloxycarbonyl group with a direct benzyl substitution, reducing steric hindrance and altering electronic properties .

Comparison with Analog Syntheses :

- Ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8) is synthesized via direct esterification, avoiding complex side-chain additions, which simplifies production .

- Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) requires protective group strategies for amine functionalization, increasing step count and reducing scalability .

Biological Activity

Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C18H24N2O4

- Molecular Weight : 332.39416 g/mol

- CAS Number : 31490746

The compound contains a piperidine ring, which is known for its diverse pharmacological activities, including analgesic and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic route can be optimized to enhance yield and purity. For example, a method reported by researchers involves the cyclization of appropriate precursors followed by esterification to yield the final product with satisfactory yields.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated that certain derivatives showed significant antibacterial effects against strains such as Staphylococcus aureus and Klebsiella pneumoniae . The structure-activity relationship (SAR) analysis suggests that modifications on the piperidine ring can enhance activity against these pathogens.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models in rats indicated that certain derivatives exhibited anti-inflammatory effects comparable to standard drugs like Indomethacin . The efficacy ranged from 33% to 62% reduction in edema, depending on the dosage and specific derivative tested.

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antibacterial activity of synthesized piperidine derivatives.

- Method : Disc diffusion method against various bacterial strains.

- Results : Compounds with specific substitutions on the benzyl group showed enhanced activity against Escherichia coli and Pseudomonas aeruginosa.

- Evaluation of Anti-inflammatory Activity :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.